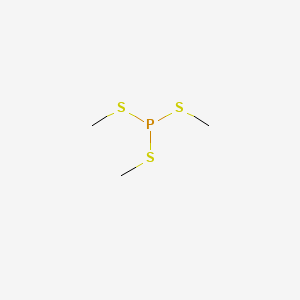
(Z)-5-oxidanylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-hydroxy-4-hepten-3-one is an organic compound with the molecular formula C7H12O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. The compound is notable for its unique configuration, where the hydroxyl group and the double bond are in the Z (cis) configuration, meaning they are on the same side of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-4-hepten-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with 3-buten-2-one, followed by selective reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of (Z)-5-hydroxy-4-hepten-3-one may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can facilitate the selective hydrogenation of precursors under controlled conditions, ensuring high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-hydroxy-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group under acidic or basic conditions.
Major Products
Oxidation: 5-oxo-4-heptenoic acid or 5-oxo-4-hepten-3-one.
Reduction: 5-hydroxyheptan-3-one.
Substitution: Various substituted heptenones depending on the substituent introduced.
Scientific Research Applications
(Z)-5-hydroxy-4-hepten-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-5-hydroxy-4-hepten-3-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways. The presence of both hydroxyl and ketone groups allows it to participate in hydrogen bonding and other interactions that can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
(E)-5-hydroxy-4-hepten-3-one: The E (trans) isomer, where the hydroxyl group and the double bond are on opposite sides.
5-hydroxyheptan-3-one: A saturated analog without the double bond.
4-hepten-3-one: A ketone without the hydroxyl group.
Uniqueness
(Z)-5-hydroxy-4-hepten-3-one is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its E isomer or other analogs, making it valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-5-hydroxyhept-4-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h5,8H,3-4H2,1-2H3/b6-5- |
InChI Key |
TVXLKVCZEAYIOO-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O |
Canonical SMILES |
CCC(=CC(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




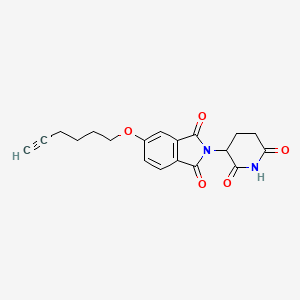
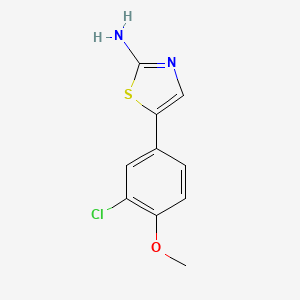
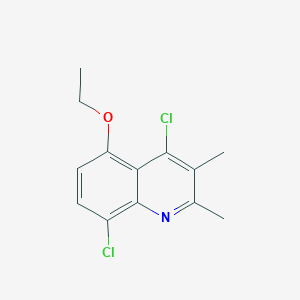
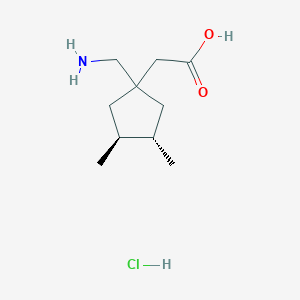
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
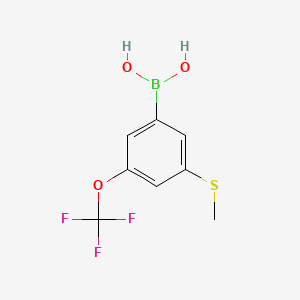

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
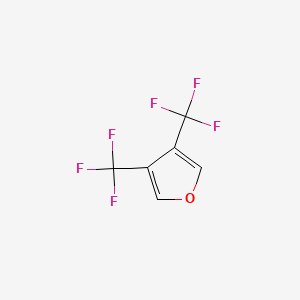
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)

